molecular formula C14H13N B2984198 8-Azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene CAS No. 7203-12-5

8-Azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene

Cat. No. B2984198
CAS RN: 7203-12-5
M. Wt: 195.265
InChI Key: DPTWHLYOYXIHOG-UHFFFAOYSA-N
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Description

8-Azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene, commonly known as azatriene, is a heterocyclic compound that has been studied for its potential applications in various fields of scientific research. Azatriene is a highly reactive molecule with a unique structure, which makes it a valuable tool for investigating different aspects of chemical and biological processes.

Scientific Research Applications

Macrocyclic Compound Synthesis and Crystal Structures

Research into pyridine-based macrocycles containing nitrogen, oxygen, and sulfur showcases the synthesis of intricate ligands and their structural analysis through X-ray diffraction methods. These studies contribute to understanding the molecular frameworks and potential applications in ion-selective electrodes and molecular recognition processes (Casabó et al., 1991).

Cycloaddition Reactions

Studies on the cycloaddition reactions of benzocyclopropene with aromatic nitrile oxides provide insights into synthetic pathways for creating bridged oxazonine structures, offering a synthetic entry into a variety of novel organic compounds (Nitta, Sogo, & Nakayama, 1979).

Synthesis of Monocyclic and Dicyclic Compounds

Research into the synthesis of monocyclic 1,4-dihetero seven-membered ring compounds through thermal valence bond isomerization of tricycloheptane systems has expanded the toolbox for synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Kurita et al., 1985).

Diterpenoid Isolation and Structural Elucidation

Isolation and structural elucidation of diterpenoids from natural sources, such as the roots of Premna obtusifolia, have led to the discovery of compounds with potential biological activities. These studies contribute to natural product chemistry and drug discovery efforts (Razak et al., 2011).

properties

IUPAC Name

6,7-dihydro-5H-benzo[d][1]benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-2-6-12-11(5-1)9-10-15-14-8-4-3-7-13(12)14/h1-8,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTWHLYOYXIHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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